Enzymatic Potency: HSD17B13-IN-73 Demonstrates Defined Potency Compared to Ultra-High Affinity Nanomolar Inhibitors
HSD17B13-IN-73 exhibits an IC50 of <0.1 μM against estradiol, as reported in vendor datasheets . This is significantly less potent than BI-3231, which has a reported IC50 of 1 nM for human HSD17B13 and 14 nM for mouse HSD17B13 . It is also less potent than Compound 32, which demonstrates an IC50 of 2.5 nM [1]. However, HSD17B13-IN-73 is more potent than HSD17B13-IN-105, which has an IC50 of 0.036 μM (36 nM) [2]. This potency profile suggests HSD17B13-IN-73 may be suitable for assays where extreme potency is not required or may be intentionally avoided to probe partial inhibition or in systems where high concentrations are needed.
| Evidence Dimension | HSD17B13 enzyme inhibition (IC50 against estradiol) |
|---|---|
| Target Compound Data | <0.1 μM |
| Comparator Or Baseline | BI-3231: 1 nM (human), 14 nM (mouse); Compound 32: 2.5 nM; HSD17B13-IN-105: 0.036 μM |
| Quantified Difference | HSD17B13-IN-73 is ~100-100,000x less potent than BI-3231 and Compound 32, but ~3x more potent than HSD17B13-IN-105 |
| Conditions | Biochemical enzyme assays; specific assay details not provided in vendor datasheets |
Why This Matters
The substantial potency difference between HSD17B13-IN-73 and ultra-potent inhibitors like BI-3231 or Compound 32 precludes direct substitution; selecting the appropriate tool compound depends on the required dynamic range and sensitivity of the specific assay system.
- [1] Journal of Medicinal Chemistry. (2025). Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. 68(11), 11127-11148. View Source
- [2] TargetMol. (n.d.). HSD17B13-IN-105 Product Datasheet. Catalog No. T211179. View Source
